3-Methyl-4-(oxan-4-yloxy)aniline

Overview

Description

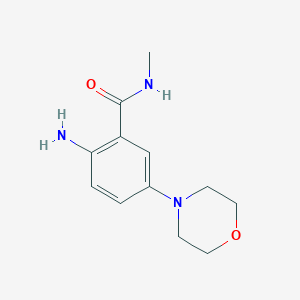

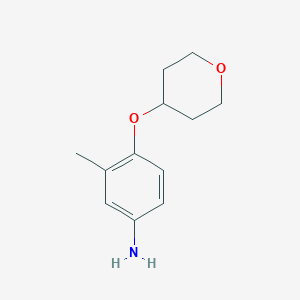

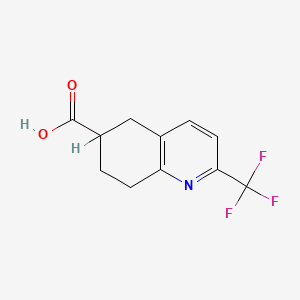

3-Methyl-4-(oxan-4-yloxy)aniline is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used in various fields of scientific research due to its unique properties.

Molecular Structure Analysis

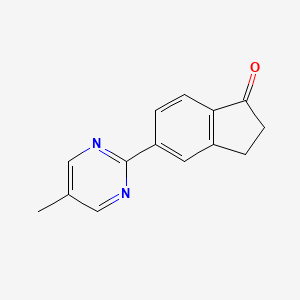

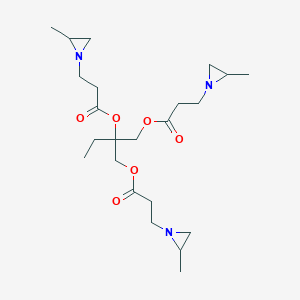

The molecular structure of 3-Methyl-4-(oxan-4-yloxy)aniline consists of a benzene ring with an amine group (NH2) and an oxan-4-yloxy group attached to it . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-(oxan-4-yloxy)aniline are not fully detailed in the search results. It is known that the compound has a molecular weight of 207.27 .Scientific Research Applications

Efficient Synthesis Techniques

- Nitrosoarene and Azobenzene Synthesis : A study described the efficient preparation of nitrosoarenes from anilines and their subsequent use in synthesizing unsymmetrically substituted azobenzenes. The catalytic oxidation of methyl 4-aminobenzoate, a process relevant to derivatives of "3-Methyl-4-(oxan-4-yloxy)aniline," showed that Oxone in a biphasic system was highly effective, indicating a potential pathway for synthesizing azo compounds from similar anilines (Priewisch & Rück-Braun, 2005).

Catalysis and Reaction Mechanisms

- Zeolite Catalysis : An investigation into the methylation of aniline by methanol on zeolite H-Y provided insights into catalytic processes relevant to the chemical transformations of "3-Methyl-4-(oxan-4-yloxy)aniline." This research demonstrated the methylation reaction's dependency on temperature and methanol-to-aniline ratios, highlighting the formation of N,N,N-trimethylanilinium cations as a significant step (Wang et al., 2002).

Materials Science Applications

- Fluorescent Polymeric Films : A study on the synthesis of o-hydroxy Schiff bases and their application as quaternization agents for polyetherurethane precursors explored the creation of polymeric films with fluorescent properties. This work suggests that derivatives of "3-Methyl-4-(oxan-4-yloxy)aniline" could find applications in materials science, particularly in developing fluorescent materials (Buruianǎ et al., 2005).

Antimicrobial Agents

- Synthesis of Antimicrobial Compounds : Research on creating Schiff bases from 4-chloro-3-coumarin aldehyde and different anilines, including derivatives similar to "3-Methyl-4-(oxan-4-yloxy)aniline," demonstrated these compounds' potential as antimicrobial agents. One compound showed broad-spectrum activity against various bacteria and fungi, indicating that structurally related compounds could serve as effective antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

properties

IUPAC Name |

3-methyl-4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPQNEDAJJPFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(oxan-4-yloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)